
4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride
Descripción general
Descripción
The compound “4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride” is a complex organic molecule that contains several functional groups . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted at the 5-position with a carboxylic acid phenylamide group . The entire molecule is a hydrochloride salt, indicating it carries a positive charge that is balanced by a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups . The pyrrolidine and pyrimidine rings would provide a rigid, planar structure to the molecule . The carboxylic acid phenylamide group would likely be flexible and could rotate around its bond with the pyrimidine ring .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom . The carboxylic acid phenylamide group could undergo reactions at the carbonyl group or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . As a hydrochloride salt, it would likely be soluble in water . The presence of several functional groups could also impact its solubility in various organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
A study by Shastri and Post (2019) explored the antimicrobial properties of novel compounds related to pyrimidine, demonstrating significant to moderate antibacterial activity and promising antifungal activity. This highlights the potential application of 4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride in antimicrobial research.
Antiviral Activity
The antiviral properties of pyrimidine derivatives, including compounds structurally similar to this compound, were investigated by Bernardino et al. (2007). These compounds showed antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, indicating their potential in antiviral drug development.
Nonlinear Optical Properties
A study by Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of pyrimidine derivatives. Their findings suggested the potential application of these compounds in the field of nonlinear optics and optoelectronic high-tech applications.
Synthesis of New Compounds
Research by Wagner, Vieweg, and Leistner (1993) explored the synthesis of novel compounds, including derivatives of pyrimidine, indicating the role of these compounds in the development of new chemical entities.
Analgesic Properties
Ukrainets et al. (2015) studied the modification of pyrimidine molecules to enhance their analgesic properties. This research suggests the potential application of this compound in pain management and analgesic drug development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis of Pyrimidine Derivatives for Antimicrobial Use
Abumelha (2014) synthesized pyrimidine derivatives and evaluated them as antimicrobial agents, suggesting the potential use of pyrimidine-based compounds in combating microbial infections (Abumelha, 2014).
Immunomodulatory and Cytostatic Properties
Cieplik et al. (1993) discovered that some pyrimidine derivatives exhibit strong immunomodulatory and cytostatic properties, which may have applications in immunotherapy and cancer treatment (Cieplik, Machoń, Zimecki, & Wieczorek, 1993).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The chemical complexity and the globular three-dimensional shape of compounds with a pyrrolidine ring offer more opportunities to improve druggability by modifying parameters such as solubility, lipophilicity, and other adme properties .
Análisis Bioquímico
Biochemical Properties
4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to bind to various biological targets, including enzymes like collagen prolyl-4-hydroxylase . This interaction inhibits the enzyme’s activity, leading to a reduction in hydroxyproline content, which is crucial for collagen synthesis . Additionally, the compound’s pyrimidine moiety can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In fibroblast cells, the compound has been shown to inhibit collagen synthesis by reducing the activity of collagen prolyl-4-hydroxylase . This inhibition can lead to decreased extracellular matrix production and altered cell signaling pathways. In cancer cells, the compound may affect cell proliferation and apoptosis by interacting with key signaling molecules and transcription factors. These interactions can result in changes in gene expression and cellular metabolism, ultimately influencing cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its enzymatic activity and reducing hydroxyproline production . This inhibition disrupts collagen synthesis and affects the structural integrity of the extracellular matrix. Additionally, the pyrimidine moiety of the compound can interact with nucleic acids, potentially leading to changes in gene expression and protein synthesis. These interactions may involve the modulation of transcription factors and other regulatory proteins, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of collagen synthesis and persistent changes in cell signaling pathways. These effects may vary depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and effectively inhibit collagen synthesis without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including liver and kidney damage, due to its interaction with essential enzymes and proteins. Threshold effects have been observed, where a specific concentration is required to achieve the desired biochemical and cellular effects. Careful dosage optimization is necessary to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also influence the compound’s pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving membrane transporters such as solute carrier proteins . Once inside the cells, the compound can bind to intracellular proteins and distribute to various cellular compartments. The distribution pattern can affect the compound’s localization and accumulation, influencing its biological activity and cellular effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, the compound can accumulate in the nucleus, affecting gene expression and transcriptional regulation. The subcellular localization can determine the compound’s specific interactions and biological effects.
Propiedades
IUPAC Name |
4-methyl-N-phenyl-2-pyrrolidin-2-ylpyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O.ClH/c1-11-13(16(21)20-12-6-3-2-4-7-12)10-18-15(19-11)14-8-5-9-17-14;/h2-4,6-7,10,14,17H,5,8-9H2,1H3,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNJRMDSIHCOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


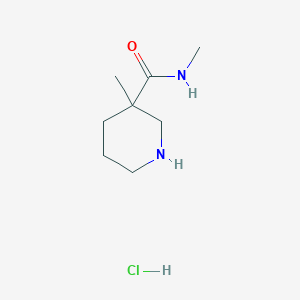
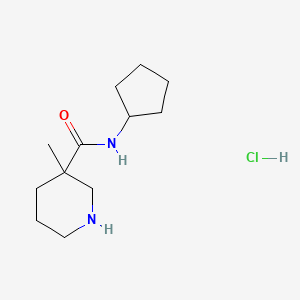
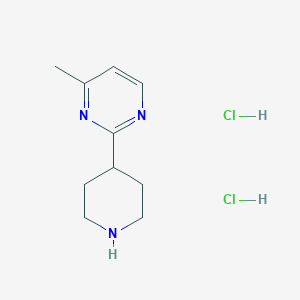

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)

![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)
![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)
![2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride](/img/structure/B1402520.png)
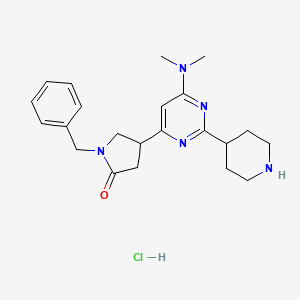
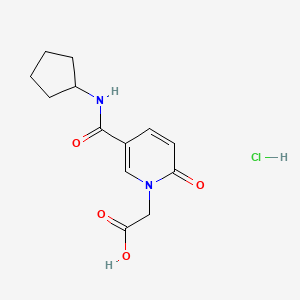
![[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride](/img/structure/B1402526.png)
